Iron(III)-edta

Beschreibung

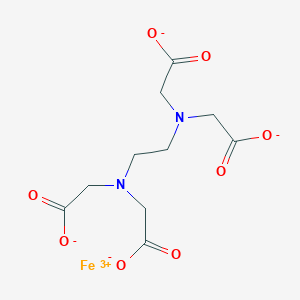

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

15275-07-7 |

|---|---|

Molekularformel |

C10H12FeN2O8- |

Molekulargewicht |

344.06 g/mol |

IUPAC-Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |

InChI-Schlüssel |

UOMQUZPKALKDCA-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |

Kanonische SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |

Verwandte CAS-Nummern |

15708-41-5 (hydrochloride salt) 17099-81-9 (hydrogen) 21265-50-9 (ammonium salt) 54959-35-2 (potassium salt) |

Synonyme |

ammonium ferric edetate EDTA Fe(III) EDTA ferric ammonium Fe(III)-EDTA Fe(III)-edta complex (1:1) Fe(III)-EDTA, ammonium salt Fe(III)-EDTA, potassium salt Fe(III)-EDTA, sodium salt Fe(III)-EDTA, sodium salt, trihydrate ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen ferric EDTA ferric sodium edetate ferric-edta hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III) iron(III) EDTA Irostrene monoferric edetate NaFeEDTA sodium feredetate sodium iron EDTA Sytron |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Iron(III)-EDTA

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of the Iron(III)-ethylenediaminetetraacetic acid (EDTA) complex, a compound of significant interest in various scientific and industrial fields, including agriculture, medicine, and environmental chemistry. This document details its coordination chemistry, structural parameters, and relevant experimental methodologies.

Introduction: The Iron(III)-EDTA Complex

This compound, often referred to as ferric EDTA, is a coordination complex in which a central ferric ion (Fe³⁺) is chelated by the ethylenediaminetetraacetic acid (EDTA) ligand. EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a metal ion. This multidentate nature results in a highly stable complex, effectively sequestering the iron ion. The complex typically exists as an anion, [Fe(EDTA)]⁻, and is often isolated as a salt, such as sodium ferric EDTA (Na[Fe(EDTA)]).

Chemical Structure and Coordination Chemistry

The structural elucidation of the this compound complex, primarily through single-crystal X-ray diffraction, reveals a seven-coordinate geometry in the solid state and in aqueous solutions near neutral pH.[1]

-

Ligand: The EDTA ligand (Y⁴⁻) coordinates to the central Fe(III) ion through its two nitrogen atoms and four carboxylate oxygen atoms.

-

Coordination Number: In its most common form, the complex includes a water molecule directly bonded to the iron center, resulting in a coordination number of seven. The systematic name for this anion is aqua(ethylenediaminetetraacetato)ferrate(III), and its formula is [Fe(EDTA)(H₂O)]⁻.

-

Geometry: The coordination geometry of the [Fe(EDTA)(H₂O)]⁻ anion is best described as a distorted pentagonal bipyramid. The two nitrogen atoms and three of the carboxylate oxygen atoms form the pentagonal plane, while the fourth carboxylate oxygen and the oxygen from the water molecule occupy the axial positions.

Below is a diagram illustrating the coordination of the EDTA ligand and a water molecule to the central Iron(III) ion.

Caption: Coordination of EDTA and H₂O to Fe(III).

Quantitative Structural and Stability Data

The stability and structure of the this compound complex have been quantified through various experimental techniques.

Crystallographic studies of salts containing the [Fe(EDTA)(H₂O)]⁻ anion have provided precise measurements of bond lengths and angles. The data presented below are representative values for this complex.

| Parameter | Atom Pair | Bond Length (Å) |

| Fe-N Bonds | Fe-N | ~2.30 - 2.35 |

| Fe-O (in-plane) | Fe-O | ~2.05 - 2.10 |

| Fe-O (axial) | Fe-O | ~1.95 |

| Fe-OH₂ Bond | Fe-OH₂ | ~2.15 |

| Parameter | Atom Trio | Bond Angle (°) |

| N-Fe-N Angle | N-Fe-N | ~75 |

| Axial O-Fe-O Angle | O-Fe-O | ~165 |

Note: These values are approximations based on typical findings for seven-coordinate Fe(III) complexes and should be confirmed with specific crystallographic data for precise applications.

The formation of the this compound complex is characterized by a very high stability constant (K_f), indicating a strong thermodynamic favorability for complex formation.

| Constant Type | Value (log K) | Conditions |

| Absolute Stability Constant (K_f) | ~25.1 | Standard conditions |

| Conditional Stability Constant (K_cond) | 7.08 | pH 6.5 |

The conditional stability constant is pH-dependent and is crucial for understanding the complex's behavior in buffered systems.

The this compound complex exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region.

| Complex Species | λ_max (nm) | Medium |

| [Fe(EDTA)]⁻ | 258 | 0.1 N H₂SO₄ |

| Aqueous Fe³⁺ | 305 | 0.1 N H₂SO₄ |

Experimental Protocols

This protocol is adapted from established laboratory procedures for the synthesis of the sodium salt of the this compound complex.

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare the EDTA solution: Dissolve 3.8 g (0.01 mol) of Na₂H₂EDTA·2H₂O and 0.4 g (0.01 mol) of NaOH in 10 mL of deionized water. Gently heat the mixture until a clear solution is obtained. This deprotonates the remaining acidic protons of EDTA.

-

Prepare the Iron(III) solution: In a separate beaker, dissolve 2.5 g (0.009 mol) of FeCl₃·6H₂O in 5 mL of deionized water.

-

Form the complex: Add the Iron(III) chloride solution to the EDTA solution while stirring. A yellow-brown solution of the complex will form.

-

Precipitate the product: Gently heat the solution to evaporate some of the water. A yellow powder will begin to precipitate.

-

Isolate and purify the product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by suction filtration. Wash the precipitate with small portions of ice-cold deionized water to remove any unreacted starting materials, followed by a wash with ethanol to facilitate drying.

-

Dry the product: Dry the collected solid on a watch glass at room temperature.

The workflow for this synthesis is outlined in the diagram below.

Caption: Experimental workflow for the synthesis of Na[Fe(EDTA)(H₂O)]·2H₂O.

The stability constant of the Fe(III)-EDTA complex can be determined by potentiometric titration. This method involves monitoring the change in potential of an ion-selective electrode during the titration of a Fe(III) solution with a standard solution of EDTA.

Equipment:

-

Potentiometer with a platinum electrode and a reference electrode

-

Buret

-

Magnetic stirrer

Procedure:

-

Prepare solutions: Prepare a standard solution of Fe(III) of known concentration and a standard solution of Na₂EDTA. Prepare a buffer solution to maintain a constant pH (e.g., pH 2).

-

Set up the titration: Place a known volume of the Fe(III) solution in a beaker, add the buffer solution, and dilute with deionized water. Immerse the electrodes in the solution.

-

Titrate: Titrate the Fe(III) solution with the standard EDTA solution, recording the potential after each addition of titrant.

-

Data analysis: Plot the potential (mV) versus the volume of EDTA added (mL). The equivalence point can be determined from the inflection point of the titration curve. The stability constant is then calculated from the concentrations of the species at equilibrium.

Conclusion

The this compound complex is a highly stable, seven-coordinate species with a well-defined distorted pentagonal bipyramidal geometry. Its high stability, quantified by its formation constant, makes it an effective chelating agent for iron in a wide range of applications. The experimental protocols for its synthesis and characterization are well-established, allowing for its preparation and study in a laboratory setting. This guide provides the foundational knowledge of the chemical structure of this compound for researchers and professionals in the field.

References

Synthesis of Sodium Iron(III) EDTA Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Sodium Iron(III) Ethylenediaminetetraacetate (EDTA) Trihydrate (Na[Fe(EDTA)]·3H₂O), a stable and bioavailable source of iron. This document details various synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols for laboratory-scale preparation.

Introduction

Sodium Iron(III) EDTA trihydrate is a coordination complex where the ferric ion (Fe³⁺) is chelated by the hexadentate ligand, ethylenediaminetetraacetic acid (EDTA).[1][2] This chelation results in a highly stable, water-soluble compound, protecting the iron from precipitation in the gastrointestinal tract and enhancing its bioavailability.[3][4] Consequently, it is a compound of significant interest for the fortification of foodstuffs to combat iron deficiency and for other applications in drug development and scientific research.[5]

This guide outlines the primary methods for the synthesis of sodium iron(III) EDTA trihydrate, providing detailed protocols and quantitative data to aid in its preparation and characterization.

Synthetic Methodologies

Several synthetic routes for the preparation of sodium iron(III) EDTA trihydrate have been established. The choice of method may depend on the starting materials available, desired purity, and scale of production. The most common approaches are:

-

Synthesis from Disodium EDTA (Na₂H₂EDTA·2H₂O) : This is a straightforward method involving the direct reaction of disodium EDTA with a ferric salt, typically ferric chloride hexahydrate (FeCl₃·6H₂O).[3]

-

Synthesis from Ethylenediaminetetraacetic Acid (H₄EDTA) : This method requires the deprotonation of the free acid form of EDTA with a base, such as sodium hydroxide or sodium bicarbonate, prior to or concurrently with the addition of the iron source.[3]

-

Two-Step Synthesis via Ferric Hydroxide : This approach involves the initial preparation of ferric hydroxide, which is then reacted with disodium EDTA to form the final complex.[3]

The overall reaction for the formation of the [Fe(EDTA)]⁻ complex from ferric ions and the fully deprotonated EDTA⁴⁻ ligand is as follows:

[Fe(H₂O)₆]³⁺ (aq) + EDTA⁴⁻ (aq) → [Fe(EDTA)]⁻ (aq) + 6H₂O (l)[1]

The sodium salt is then precipitated, often as the trihydrate.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the synthesis and characterization of sodium iron(III) EDTA trihydrate.

Table 1: Reactant Quantities for Various Synthetic Protocols

| Starting Material | Reactant 1 | Amount (g) | Reactant 2 | Amount (g) | Reactant 3 | Amount (g) | Source |

| Na₂H₂EDTA·2H₂O | Na₂H₂EDTA·2H₂O | 3.72 | FeCl₃·6H₂O | 2.70 | NaHCO₃ | - | [3] |

| H₄EDTA | H₄EDTA | 2.92 | FeCl₃·6H₂O | 2.70 | NaHCO₃ | 1.92 | [3] |

| Two-Step Method | NaOH | 4.8 | FeCl₃ | 10.8 | Na₂EDTA | 16.4 | [3] |

| Na₂H₂EDTA·2H₂O | Na₂H₂EDTA·2H₂O | 3.8 | NaOH | 0.4 | FeCl₃·6H₂O | 2.5 | [2] |

Table 2: Product Specifications

| Parameter | Specification | Source |

| Appearance | Light yellow to yellow-brown powder | [4][6] |

| Iron (Fe) Content | 12.5% - 13.5% (as trihydrate) | [7] |

| EDTA Content | 65.5% - 70.5% (as trihydrate) | [7] |

| Purity | ≥98% | [6][8] |

| Solubility in Water | Soluble | [7] |

| pH (1% solution) | 3.5 - 5.5 | [4] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of sodium iron(III) EDTA trihydrate.

Protocol 1: Synthesis from Disodium Ethylenediaminetetraacetate (Na₂H₂EDTA·2H₂O)

This protocol is adapted from a method described by Alfa Chemistry.[3]

Materials:

-

Disodium ethylenediaminetetraacetate dihydrate (Na₂H₂EDTA·2H₂O): 3.72 g

-

Ferric chloride hexahydrate (FeCl₃·6H₂O): 2.70 g

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water: 20 mL

-

Ethanol

Procedure:

-

Dissolve 3.72 g of Na₂H₂EDTA·2H₂O and 2.70 g of FeCl₃·6H₂O in 20 mL of distilled water.

-

Adjust the pH of the solution to 5 using sodium bicarbonate.

-

Maintain the reaction for 30 minutes with stirring.

-

Allow the mixture to stand, then collect the precipitate by vacuum filtration.

-

Wash the precipitate with ethanol.

-

Dry the resulting powder to yield Na[Fe(EDTA)]·3H₂O.

Protocol 2: Synthesis from Ethylenediaminetetraacetic Acid (H₄EDTA)

This protocol is also based on a method from Alfa Chemistry.[3]

Materials:

-

Ethylenediaminetetraacetic acid (H₄EDTA): 2.92 g

-

Ferric chloride hexahydrate (FeCl₃·6H₂O): 2.70 g

-

Sodium bicarbonate (NaHCO₃): 1.92 g

-

Distilled water: 20 mL

-

Ethanol

-

Silver nitrate solution (for testing for chloride ions)

Procedure:

-

Dissolve 2.92 g of H₄EDTA and 2.70 g of FeCl₃·6H₂O in 20 mL of distilled water. Heat the solution to obtain a clear yellow solution.

-

Gradually add 1.92 g of NaHCO₃. The solution will transition from yellow to orange.

-

Stir the solution until it becomes turbid, indicating the onset of crystallization.

-

Remove the heat and allow the solution to cool.

-

Filter the precipitate and wash it with ethanol.

-

Rinse the precipitate with distilled water until the washings are free of chloride ions, as verified by a negative test with silver nitrate solution.

-

Dry the precipitate at 50°C for 24 hours to obtain a crystalline powder.

Protocol 3: Two-Step Synthesis via Ferric Hydroxide

This protocol provides an alternative route, also detailed by Alfa Chemistry.[3]

Step 1: Preparation of Ferric Hydroxide

-

Dissolve 4.8 g of sodium hydroxide (NaOH) in 100 mL of deionized water.

-

Dissolve 10.8 g of ferric chloride (FeCl₃) in deionized water and add it to the NaOH solution with vigorous stirring.

-

After the reaction is complete, filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.

Step 2: Synthesis of Sodium Iron(III) EDTA Trihydrate

-

Dissolve 16.4 g of disodium EDTA (Na₂EDTA) in 200 mL of deionized water heated to 60-70°C.

-

Add the Na₂EDTA solution to a round-bottom flask containing the prepared ferric hydroxide.

-

Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.

-

Filter the solution while hot.

-

Concentrate the filtrate under reduced pressure until it becomes viscous.

-

Cool the concentrated solution and add 95% ethanol to precipitate the product.

-

Collect the precipitate by filtration.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of sodium iron(III) EDTA trihydrate.

Caption: General workflow for the synthesis of Sodium Iron(III) EDTA Trihydrate.

Characterization

To confirm the identity and purity of the synthesized sodium iron(III) EDTA trihydrate, several analytical techniques can be employed.

-

Iron Content Determination : The iron content can be determined by titration. A common method involves dissolving the sample in acid, reducing Fe³⁺ to Fe²⁺, and then titrating with a standard oxidizing agent such as potassium dichromate (K₂Cr₂O₇).[3]

-

EDTA Content Determination : The EDTA content can be determined by complexometric titration. This typically involves displacing the iron from the complex and then titrating the free EDTA with a standard solution of a metal ion, such as lead(II) or zinc(II), using a suitable indicator.[3]

-

Determination of Crystalline Water Content : The water of hydration can be determined by thermogravimetric analysis (TGA) or by drying a known weight of the sample in an oven at a specific temperature and measuring the weight loss.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to confirm the presence of the carboxylate and other functional groups in the complex.

Conclusion

The synthesis of sodium iron(III) EDTA trihydrate can be achieved through several reliable methods, each with its own advantages. The choice of the synthetic route will depend on the specific requirements of the researcher or drug development professional. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale preparation and characterization of this important iron chelate. Careful control of reaction conditions, particularly pH, is crucial for obtaining a high-purity product.

References

- 1. edu.rsc.org [edu.rsc.org]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Sodium iron (III) ethylenediaminetetraacetic acid synthesis to reduce iron deficiency globally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethylenediaminetetraacetic acid, ferric sodium salt trihydrate, 98%, pure 250 g | Request for Quote [thermofisher.com]

- 7. fao.org [fao.org]

- 8. Thermo Scientific Chemicals Ethylenediaminetetraacetic acid, ferric sodium salt trihydrate, 98%, pure | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Physical and Chemical Properties of Ferric EDTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric Ethylenediaminetetraacetic acid (Ferric EDTA) is a coordination complex of significant interest across various scientific disciplines, including agriculture, food science, and pharmaceuticals.[1] Its high stability and water solubility make it an effective vehicle for delivering iron in biological systems and industrial processes.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of Ferric EDTA, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physical and Chemical Properties

Ferric EDTA is a coordination complex formed between a ferric ion (Fe³⁺) and an ethylenediaminetetraacetic acid (EDTA) ligand.[1] The EDTA molecule, a hexadentate ligand, envelops the ferric ion, forming a stable, water-soluble complex through its four carboxylate and two amine groups.[3][4][5] This chelation protects the iron from precipitation and enhances its bioavailability.[2]

The most common form is the sodium salt, ferric sodium EDTA (Na[Fe(EDTA)]), which typically appears as a yellow-green to brown, odorless powder.[1][6] It is highly soluble in water, forming yellowish solutions that are stable over a wide pH range.[1][3]

Table 1: Physical Properties of Ferric EDTA

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂FeN₂O₈⁻ | [3] |

| Molar Mass (anhydrous) | 367.05 g/mol | [1][5] |

| Molar Mass (trihydrate) | ~421.1 g/mol | [5] |

| Appearance | Yellow-green to brown powder | [1][6] |

| Odor | Odorless | [6] |

| Solubility in Water | 90 g/L at 20 °C; 300 g/L at 80 °C | [2][7] |

| Melting Point | Data not readily available | [6] |

| Boiling Point | Data not readily available | [6] |

| Density | 1.1000 g/cm³ | [8] |

Table 2: Chemical Properties of Ferric EDTA

| Property | Value/Description | References |

| CAS Number | 15708-41-5 (for Sodium Ferric EDTA) | [8] |

| Logarithmic Stability Constant (log K) | 25.1 | [9][10] |

| pH Stability Range | Stable in a pH range of 4 to 6.3 | [2][11] |

| pH of 1% Aqueous Solution | 3.5 - 6.0 | [5][6] |

| Decomposition | Thermal decomposition can release irritating gases and vapors, including nitrogen oxides.[6] Photodegradation occurs upon exposure to UV and blue radiation, leading to the precipitation of iron.[11] |

Molecular Structure and Chelation

The stability of Ferric EDTA is attributed to the hexadentate nature of the EDTA ligand, which forms a cage-like structure around the central ferric ion. This involves the coordination of the four carboxylate groups and the two nitrogen atoms of EDTA with the Fe³⁺ ion.

Caption: Chelation of Ferric Iron by EDTA.

Synthesis and Reactivity

Synthesis

Ferric EDTA can be synthesized through several methods. A common laboratory-scale synthesis involves the reaction of a ferric salt with EDTA or its disodium salt in an aqueous solution.[5] The pH is typically adjusted to facilitate the complex formation.[12]

Another method involves the air-oxidation of a solution containing a ferrous salt and EDTA.[3] A simpler and more direct method involves autoclaving EDTA with an equimolar amount of Fe(OH)₃ or a half-equimolar amount of Fe₂O₃ and water.[13][14][15]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Top Manufacturer of Chelated Fe EDTA in India [avachemicals.com]

- 3. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 4. Shivam [shivamagroind.com]

- 5. nbinno.com [nbinno.com]

- 6. redox.com [redox.com]

- 7. waterboards.ca.gov [waterboards.ca.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Buy Ferric-EDTA | 17099-81-9 [smolecule.com]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. ars.usda.gov [ars.usda.gov]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. scribd.com [scribd.com]

- 14. scribd.com [scribd.com]

- 15. holographyforum.org [holographyforum.org]

An In-depth Technical Guide to the Coordination Geometry of the Iron(III)-EDTA Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) complex, a compound of significant interest in various scientific and industrial fields, including agriculture, wastewater treatment, and pharmacology. This document details the structural characteristics, stability, and experimental protocols for the synthesis and analysis of this important coordination complex.

Coordination Geometry and Structure

The Iron(III)-EDTA complex, formally denoted as [Fe(EDTA)(H₂O)]⁻, is a fascinating example of a versatile coordination compound. While often depicted as a simple hexacoordinate octahedral complex for simplicity, extensive crystallographic and solution-state studies have revealed a more complex structural landscape.[1][2][3]

The central iron(III) ion is typically heptacoordinate, meaning it is bonded to seven donor atoms.[4][5][6] The EDTA ligand acts as a hexadenta ligand, wrapping around the iron ion and coordinating through its two nitrogen atoms and four carboxylate oxygen atoms.[1][2][7] The seventh coordination site is occupied by a water molecule.[4][5][7]

In solution and the solid state, the [Fe(EDTA)(H₂O)]⁻ complex exists as a mixture of two primary geometric isomers: the capped trigonal prismatic (CTP) and the pentagonal bipyramidal (PB) .[4] The subtle energy differences between these two geometries allow for their coexistence and potential interconversion.

Figure 1: Logical diagram illustrating the different coordination geometries of the this compound complex.

Quantitative Data

The structural and thermodynamic parameters of the Fe(III)-EDTA complex are crucial for understanding its behavior in various applications. The following tables summarize key quantitative data gathered from experimental studies.

Table 1: Structural Parameters of a Heptacoordinate this compound Analogue, [Fe(Hedta)(H₂O)]

| Parameter | Value |

| Bond Lengths (Å) | |

| Fe-O (carboxylate) | 2.05 - 2.15 |

| Fe-N | ~2.3 |

| Fe-O (water) | ~2.1 |

| Bond Angles (°) | |

| O-Fe-O | Variable |

| N-Fe-N | ~75 |

| O-Fe-N | Variable |

Note: Data are based on the closely related [Fe(Hedta)(H₂O)] structure and serve as a reliable estimate for the [Fe(EDTA)(H₂O)]⁻ complex.[8]

Table 2: Thermodynamic and Stability Constants of the Fe(III)-EDTA Complex

| Parameter | Condition | Value |

| Stability Constant (log K) | 25 °C, I = 0.1 M | 25.1 |

| Conditional Stability Constant (log Kcond) | pH 6.5 | 7.08[3] |

| pH 2-10 | High stability[6] | |

| Enthalpy of Formation (ΔH) | 25.0 °C, μ = 0.1 | -11.5 ± 0.5 kJ/mol[7] |

| Entropy of Formation (ΔS) | 25.0 °C, μ = 0.1 | 440 J/mol·K[7] |

Experimental Protocols

A comprehensive understanding of the Fe(III)-EDTA complex necessitates robust experimental methodologies for its synthesis and characterization.

Synthesis of Sodium Aqua(ethylenediaminetetraacetato)ferrate(III) Dihydrate (Na[Fe(EDTA)(H₂O)]·2H₂O)

This protocol outlines a common laboratory procedure for the synthesis of the sodium salt of the Fe(III)-EDTA complex.[9][10]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of the EDTA Solution: Dissolve an appropriate molar equivalent of Na₂H₂EDTA·2H₂O in deionized water. Add a stoichiometric amount of NaOH to fully deprotonate the EDTA, forming the EDTA⁴⁻ ligand in solution. Gentle heating can aid in dissolution.

-

Preparation of the Iron(III) Solution: In a separate beaker, dissolve a stoichiometric amount of FeCl₃·6H₂O in a minimum amount of deionized water.

-

Complexation: Slowly add the iron(III) chloride solution to the EDTA solution while stirring continuously. A color change to yellow-brown indicates the formation of the Fe(III)-EDTA complex.

-

Crystallization: Gently heat the solution to reduce its volume and induce precipitation of the yellow complex.

-

Isolation and Purification: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by suction filtration. Wash the crystals with cold deionized water to remove any unreacted salts, followed by a wash with cold ethanol to facilitate drying.

-

Drying: Dry the purified crystals in a desiccator or at a low temperature in a vacuum oven.

Figure 2: A general workflow for the synthesis and subsequent characterization of the Fe(III)-EDTA complex.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of the Fe(III)-EDTA complex, providing accurate bond lengths and angles.

Methodology:

-

Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction, typically by slow evaporation of a saturated aqueous solution.

-

Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the formation of the Fe(III)-EDTA complex and for determining its stability.

Methodology:

-

Sample Preparation: Prepare a series of solutions containing a fixed concentration of Fe(III) ions and varying concentrations of EDTA in a suitable buffer to maintain a constant pH.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a relevant wavelength range (e.g., 200-400 nm). The Fe(III)-EDTA complex exhibits a characteristic absorption maximum at approximately 260 nm.[2] In acidic media, the uncomplexed Fe(III) ion has an absorption maximum around 305 nm, which shifts to ~258 nm upon complexation with EDTA.[4]

-

Data Analysis: Analyze the changes in absorbance at the characteristic wavelength to determine the stoichiometry of the complex and to calculate its stability constant.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the stability constant of the Fe(III)-EDTA complex.

Methodology:

-

Electrode System: Use a platinum indicator electrode and a suitable reference electrode (e.g., calomel or Ag/AgCl).

-

Titration Setup: Place a solution of Fe(III) ions in a thermostated vessel and immerse the electrodes. The solution should be buffered to a specific pH, for instance, pH 2, using a citric acid buffer.[11]

-

Titration: Titrate the Fe(III) solution with a standardized solution of EDTA, recording the potential difference after each addition of the titrant.

-

Data Analysis: Plot the potential (in mV) versus the volume of EDTA added. The equivalence point of the titration, from which the stoichiometry and stability constant can be determined, is identified from the inflection point of the titration curve.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the structure and dynamics of the Fe(III)-EDTA complex in solution.

Methodology:

-

Sample Preparation: Dissolve a sample of the Fe(III)-EDTA complex in a suitable deuterated solvent (e.g., D₂O).

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. Due to the paramagnetic nature of the high-spin Fe(III) ion, the NMR signals will be significantly broadened and shifted.

-

Advanced Techniques: Employ advanced NMR techniques, such as ¹⁷O NMR, to probe the coordination of the water molecule and to study its exchange dynamics with the bulk solvent.[12]

Conclusion

The this compound coordination complex is a structurally dynamic species, predominantly adopting a heptacoordinate geometry in both Capped Trigonal Prismatic and Pentagonal Bipyramidal forms. Its high stability, particularly over a wide pH range, is a key feature that underpins its diverse applications. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive characterization of this important complex, enabling further research and development in various scientific and industrial domains.

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. Ultraviolet Spectrophotometric Determination of Iron with Ethylenediaminetetraacetic Acid | Semantic Scholar [semanticscholar.org]

- 3. zchaoianalityczna.put.poznan.pl [zchaoianalityczna.put.poznan.pl]

- 4. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermometric studies on the Fe(III)-EDTA chelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ligand field stabilization effect on the metal-ligand bond distances in octahedral metal complexes with edta-type ligands. Redetermination of the molecular structure of (ethylenediaminetriacetatoacetic acid)-(aqua)iron(III), [Fe(Hedta)(H2O)] | Semantic Scholar [semanticscholar.org]

- 9. cuhk.edu.hk [cuhk.edu.hk]

- 10. edu.rsc.org [edu.rsc.org]

- 11. ysi.com [ysi.com]

- 12. A systematic investigation of the NMR relaxation properties of Fe( iii )-EDTA derivatives and their potential as MRI contrast agents - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02665A [pubs.rsc.org]

An In-depth Technical Guide to the Stability Constant of the Iron(III)-EDTA Complex

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) complex, with a core focus on its stability constant. The Fe(III)-EDTA complex is of paramount importance in various scientific and industrial fields due to its exceptional stability. EDTA is a hexadentate ligand that forms a highly stable, 1:1 complex with the ferric ion by coordinating through its two nitrogen atoms and four carboxylate groups, effectively sequestering the metal ion in a cage-like structure.[1][2][3] Understanding the factors that govern this stability is crucial for applications ranging from agriculture and water treatment to medicine and analytical chemistry.

Quantitative Data: Stability and Thermodynamic Constants

The stability of the Fe(III)-EDTA complex is quantified by its formation constant (K_f), often expressed in its logarithmic form (log K_f). This value represents the equilibrium constant for the reaction:

Fe³⁺ + EDTA⁴⁻ ⇌ [Fe(EDTA)]⁻

A higher log K_f value indicates a more stable complex. The stability, however, is not absolute and is influenced by environmental conditions such as pH, temperature, and ionic strength. The conditional stability constant (K_cond) is used to describe the stability under specific pH conditions.

Table 1: Formation and Thermodynamic Constants for the Fe(III)-EDTA Complex

| Parameter | Value | Conditions | Reference |

| Log Formation Constant (log K_f) | 25.1 | 25 °C, Ionic Strength = 0.1 M | [4] |

| 25.0 | Not specified | [5] | |

| ~25 | Not specified | [6][7] | |

| 24.23 (K_f = 1.7 x 10²⁴) | Not specified | [8] | |

| Log Conditional Constant (log K_cond) | 7.08 | pH 6.5 | [9] |

| Enthalpy of Formation (ΔH) | -11.5 ± 0.5 kJ/mol | 25.0 °C, Ionic Strength = 0.1 | [10] |

| Entropy of Formation (ΔS) | 440 J·mol⁻¹·K⁻¹ | 25.0 °C, Ionic Strength = 0.1 | [10] |

Factors Influencing Complex Stability

The primary factor governing the stability of the Fe(III)-EDTA complex is the pH of the solution.

-

Acidic Conditions (pH < 3-4): In strongly acidic environments, the carboxylate groups of EDTA become protonated. This protonation competes with the binding of the Fe³⁺ ion, which can disrupt the chelate structure and reduce the complex's stability.[11]

-

Optimal pH Range (pH 4-8): The complex exhibits high stability in mildly acidic to neutral conditions.

-

Alkaline Conditions (pH > 8-9): In alkaline solutions, hydroxide ions (OH⁻) compete with EDTA for the Fe³⁺ ion. This leads to the formation of insoluble iron hydroxide [Fe(OH)₃], causing the breakdown of the Fe(III)-EDTA chelate and reducing its effective stability.[11]

The relationship between pH and stability is visually represented by the conditional stability constant, which peaks in the mid-pH range and decreases at both acidic and alkaline extremes.

Experimental Protocols for Determining the Stability Constant

Several analytical techniques can be employed to determine the stability constant of the Fe(III)-EDTA complex. The most common methods are potentiometric titration and spectrophotometry.

This method relies on measuring the change in the electrochemical potential of a solution as a titrant (EDTA) is added to a sample containing Fe³⁺ ions. Iron(III) forms a very stable complex with EDTA, even at a low pH, allowing for its determination in the presence of other metal ions.[12]

Methodology:

-

Sample Preparation: A known volume of a standard Fe³⁺ solution is placed in a beaker. A buffer solution (e.g., citric acid/HCl) is added to maintain a constant low pH, typically around 2.0.[12] The solution is diluted with distilled water.

-

Electrode System: A platinum indicator electrode and a reference electrode are immersed in the sample solution. The potential difference between them is measured. The redox potential of the Fe(III)-EDTA complex differs significantly from that of the free Fe³⁺ ions, making this electrode system suitable.[12]

-

Titration: A standard solution of Na₂EDTA (e.g., 0.1 mol/L) is added incrementally to the Fe³⁺ solution using a burette.

-

Data Acquisition: After each addition of EDTA, the solution is stirred, and the resulting potential (in millivolts) is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured potential against the volume of EDTA added. The equivalence point, where the molar ratio of Fe³⁺ to EDTA is 1:1, is identified from the sharp change in potential. The stability constant is then calculated from the titration data using specialized software or computational methods that model the complexation equilibria.[13]

This technique is based on the principle that the Fe(III)-EDTA complex absorbs light at a specific wavelength where the free Fe³⁺ ion and EDTA do not significantly absorb. The complex exhibits a characteristic absorption maximum in the ultraviolet range, for example, at 254 nm.[5]

Methodology:

-

Preparation of Solutions: A series of solutions are prepared containing a constant concentration of Fe³⁺ and varying concentrations of EDTA. The pH of each solution is adjusted and maintained at a desired value using a suitable buffer.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) for the Fe(III)-EDTA complex. A blank solution (containing all components except the complex) is used to zero the spectrophotometer.

-

Data Analysis (Job's Method or Mole-Ratio Method):

-

Mole-Ratio Method: The absorbance is plotted against the molar ratio of [EDTA]/[Fe³⁺]. The plot will show two intersecting straight lines. The intersection point corresponds to the stoichiometry of the complex (1:1).

-

Calculation: The data from the absorbance measurements are used in conjunction with the Beer-Lambert law and the equilibrium expression for complex formation. By analyzing the change in absorbance as a function of the ligand concentration, the formation constant can be determined, often with the aid of specialized software that can refine the constant by fitting the experimental data.[14][15] A novel UV-Vis spectroscopy method has been developed specifically for determining the conditional stability constant of Fe(III) complexes.[9]

-

Visualizations: Formation Pathway and Experimental Workflow

The following diagrams illustrate the core concepts discussed in this guide.

Caption: Formation of the stable [Fe(EDTA)]⁻ chelate complex.

Caption: Workflow for potentiometric titration of Fe(III) with EDTA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. academic.oup.com [academic.oup.com]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. researchgate.net [researchgate.net]

- 8. vaxasoftware.com [vaxasoftware.com]

- 9. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermometric studies on the Fe(III)-EDTA chelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. wellyoutech.com [wellyoutech.com]

- 12. ysi.com [ysi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Iron(III)-EDTA: Formula, Molecular Weight, and Experimental Protocols

This technical guide provides a comprehensive overview of Iron(III)-EDTA, a coordination complex of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's chemical properties, including its various forms, molecular formulas, and weights. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, alongside visualizations of relevant workflows and biological pathways.

Core Properties of this compound

This compound, also known as ferric EDTA, is a highly stable metal complex formed between the ferric ion (Fe³⁺) and the chelating agent ethylenediaminetetraacetic acid (EDTA). The EDTA ligand envelops the iron ion, forming a coordination complex that enhances the solubility and bioavailability of iron, particularly in neutral to alkaline solutions where ferric ions would otherwise precipitate as insoluble hydroxides. This property makes it invaluable in various applications, including agriculture, as a micronutrient source, and in industrial processes.[1][2]

The complex exists in several forms, most commonly as an anion, [Fe(EDTA)]⁻, or as a salt with a counter-ion, such as sodium. It is also frequently found in hydrated forms.

Quantitative Data Summary

The molecular formulas and weights of the most common forms of this compound are summarized in the table below for easy reference and comparison.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Notes |

| This compound Anion | [C₁₀H₁₂FeN₂O₈]⁻ | 344.06 | The core complex ion.[3][4] |

| Aqua[Fe(EDTA)]⁻ | [C₁₀H₁₄FeN₂O₉]⁻ | 362.07 | A hydrated form of the complex anion.[5] |

| Sodium this compound (anhydrous) | C₁₀H₁₂FeN₂NaO₈ | 367.05 | The anhydrous sodium salt of the complex.[6] |

| Sodium this compound Trihydrate | C₁₀H₁₂FeN₂NaO₈ · 3H₂O | 421.10 | A common hydrated form of the sodium salt. |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and quantitative analysis of this compound, designed for reproducibility in a laboratory setting.

Synthesis of Sodium this compound Trihydrate (Na[Fe(EDTA)]·3H₂O)

This protocol outlines the synthesis of the trihydrate sodium salt of the this compound complex.

Materials:

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

Beakers

-

Boiling tube

-

Suction filtration apparatus

-

Heating plate or Bunsen burner

Procedure:

-

Preparation of the EDTA Solution: Dissolve 0.4 g of sodium hydroxide in 10 cm³ of deionized water in a beaker. To this solution, add 3.8 g of disodium EDTA dihydrate. Gently heat the mixture until all the solid has dissolved, resulting in a clear solution.[5]

-

Preparation of the Iron(III) Solution: In a separate boiling tube, dissolve 2.5 g of iron(III) chloride hexahydrate in 5 cm³ of deionized water. Gentle warming may be required to fully dissolve the solid.[3][5]

-

Formation of the Complex: Pour the iron(III) chloride solution into the EDTA solution while stirring.[3][5]

-

Precipitation of the Product: Gently heat the resulting mixture to evaporate some of the water. Continue heating until a yellow powder precipitates. This process should take approximately five minutes. Allow the mixture to cool to room temperature.[3][5]

-

Isolation and Purification: Collect the yellow precipitate by suction filtration. Wash the solid thoroughly with ice-cold deionized water to remove any unreacted iron(III) ions. Follow this with two washes with 2 cm³ of ethanol.[3][5]

-

Drying: Carefully lay the filter paper with the product on a watch glass. Cover it with a clean piece of filter paper and allow it to air-dry at room temperature, preferably in a fume hood.[3]

-

Characterization: Once dry, the mass of the product can be determined to calculate the percentage yield.

Quantitative Analysis: Complexometric Titration of Iron(III) with EDTA

This protocol describes the determination of the concentration of Fe³⁺ ions in a sample by titration with a standardized EDTA solution.

Materials:

-

A sample containing an unknown concentration of Iron(III)

-

Standardized 0.1 M EDTA solution

-

Buffer solution (pH 2.0)

-

Sulfosalicylic acid indicator

-

Hydrochloric acid (1 M)

-

Sodium hydroxide solution (for pH adjustment)

-

Burette, pipette, and conical flasks

Procedure:

-

Sample Preparation: Accurately weigh a sample containing iron(III) and dissolve it in a known volume of deionized water. If necessary, add a small amount of hydrochloric acid to aid dissolution.[4]

-

pH Adjustment: Add 10 mL of the pH 2.0 buffer solution. The stability of the Fe(III)-EDTA complex is high at this low pH, which prevents the interference of many other metal ions.[7][8]

-

Indicator Addition: Add a few drops of the sulfosalicylic acid indicator to the sample solution. At a pH of approximately 2, the solution will turn a reddish-purple color in the presence of Fe³⁺.[8]

-

Titration: Titrate the sample solution with the standardized 0.1 M EDTA solution. The EDTA will form a complex with the free Fe³⁺ ions.

-

Endpoint Determination: The endpoint of the titration is reached when the color of the solution changes from reddish-purple to a light yellow. This indicates that all the Fe³⁺ has been complexed by the EDTA.[8]

-

Calculation: The concentration of iron(III) in the original sample can be calculated from the volume of EDTA solution used, its molarity, and the initial volume of the sample.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Experimental Workflow for this compound Synthesis

This diagram outlines the sequential steps for the laboratory synthesis of Sodium this compound Trihydrate.

Logical Flow for Complexometric Titration of Iron(III)

This diagram illustrates the decision-making and procedural flow for the quantitative analysis of Iron(III) using EDTA.

Signaling Pathway for Iron Uptake in Plants Mediated by Fe-EDTA

This diagram shows the simplified pathway of how Fe-EDTA facilitates iron uptake from the soil into the plant's root cells.

References

The Role of Iron(III)-EDTA as a Hexadentate Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry, stability, and applications of the Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA) complex, with a focus on its role as a hexadentate ligand. This document is intended for researchers, scientists, and professionals in drug development who utilize or study chelation chemistry.

Introduction to Fe(III)-EDTA

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent capable of forming stable complexes with a wide range of metal ions.[1] In its fully deprotonated form (EDTA⁴⁻), it acts as a hexadentate ligand, meaning it can form six coordinate bonds with a central metal ion.[1][2] This is achieved through its two nitrogen atoms and four carboxylate oxygen atoms.[3][4] The resulting complex with iron(III) is an octahedral structure.[4][5]

The Fe(III)-EDTA complex is of significant interest across various scientific disciplines due to its high stability and solubility in water, which prevents the precipitation of ferric ions.[6] This property is crucial in agriculture to treat iron chlorosis, in papermaking to prevent hydrogen peroxide decomposition, and in various laboratory applications.[6] Furthermore, its role in Fenton-like reactions for the degradation of organic pollutants and its potential in drug delivery systems are areas of active research.[7][8][9]

Coordination Chemistry and Stability

The high affinity of EDTA for ferric ions results in the formation of a highly stable complex.[6] The stability of this complex is quantified by its stability constant (K) or the logarithm of the stability constant (log K).

Quantitative Data on Complex Stability

The stability of the Fe(III)-EDTA complex is a critical parameter for its various applications. The following table summarizes the reported stability constants.

| Complex | Log K | Conditional Log K (pH 6.5) | Reference(s) |

| Fe(III)-EDTA | 25.1 | 7.08 | [10][11] |

Note: The conditional stability constant is dependent on the pH of the solution.

Experimental Protocols

Synthesis of Sodium Iron(III)-EDTA Trihydrate (Na[Fe(EDTA)]·3H₂O)

This protocol describes a common laboratory method for the synthesis of the Fe(III)-EDTA complex.[12][13][14]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 0.4 g of NaOH in 10 cm³ of deionized water. To this solution, add 3.8 g of Na₂H₂EDTA·2H₂O.[12]

-

Gently heat the mixture until a clear solution is obtained.[12]

-

In a separate container, dissolve 2.5 g of FeCl₃·6H₂O in 5 cm³ of deionized water.[12]

-

Add the iron(III) chloride solution to the EDTA solution while stirring.[12]

-

Gently heat the resulting solution to evaporate some of the water until a yellow powder precipitates.[13][14]

-

Allow the mixture to cool to room temperature.[14]

-

Wash the collected solid with ice-cold deionized water to remove any unreacted iron(III) ions.[12][13]

-

Dry the final product, Na[Fe(EDTA)]·3H₂O, on a watch glass in a fume hood at room temperature.[13][14]

Characterization of the Fe(III)-EDTA Complex

The formation and purity of the synthesized complex can be confirmed through various analytical techniques.

Chemical Tests:

A simple method to confirm the chelation of iron(III) is to compare the reactivity of the Fe(III)-EDTA complex with that of free iron(III) ions.[12][15]

-

Prepare a 0.1 M solution of the synthesized Na[Fe(EDTA)]·3H₂O.[12]

-

In separate test tubes, add a few drops of 0.1 M iron(III) chloride solution and the 0.1 M Fe(III)-EDTA solution.

-

To each test tube, add a few drops of 0.1 M sodium hydroxide solution and observe the formation of a precipitate. The absence or significant reduction of a precipitate in the Fe(III)-EDTA solution indicates successful chelation.[12]

-

Repeat the test using 0.1 M potassium thiocyanate solution. The characteristic blood-red color of the iron(III)-thiocyanate complex should not appear in the Fe(III)-EDTA solution, demonstrating the high stability of the EDTA complex.[12]

Key Pathways and Mechanisms

Chelation of Iron(III) by EDTA

The fundamental process is the formation of the coordination complex where the hexadentate EDTA ligand encapsulates the Fe(III) ion.

Caption: Formation of the Fe(III)-EDTA complex through chelation.

Simplified Fenton-Like Reaction Pathway

Fe(III)-EDTA can participate in Fenton-like reactions, which are crucial for advanced oxidation processes in environmental remediation.[7][8] The complex can enhance the generation of hydroxyl radicals.[8]

Caption: Simplified mechanism of pollutant degradation via a Fenton-like reaction involving Fe(III)-EDTA.

Applications in Research and Development

Environmental Chemistry

The Fe(III)-EDTA complex plays a dual role in the environment. It can increase the mobility of heavy metals in soil and water.[16] Conversely, its involvement in photo-Fenton reactions is utilized for the degradation of persistent organic pollutants.[17][18]

Drug Delivery

The chelating properties of EDTA are being explored in drug delivery systems. For instance, EDTA-capped iron oxide nanoparticles have been investigated as vehicles for targeted drug delivery in cancer therapy.[9] The ability of EDTA to chelate calcium ions can also be exploited to disrupt cell-cell junctions, potentially enhancing drug penetration.[19] Furthermore, EDTA has been used to create a gradient for loading doxorubicin into liposomes.[20]

Conclusion

The this compound complex, stabilized by the hexadentate nature of the EDTA ligand, is a versatile and highly stable coordination compound. Its well-understood chemistry, detailed in this guide, provides a foundation for its continued and expanding use in diverse fields of research and technology, from environmental remediation to advanced therapeutic strategies. The experimental protocols and mechanistic diagrams presented herein offer practical guidance for scientists and professionals working with this important chelate.

References

- 1. quora.com [quora.com]

- 2. Hexadentate ligand - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Coordination Compounds Help Page [chem.purdue.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Ferric EDTA - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. EDTA capped iron oxide nanoparticles magnetic micelles: drug delivery vehicle for treatment of chronic myeloid leukemia and T1–T2 dual contrast agent for magnetic resonance imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cuhk.edu.hk [cuhk.edu.hk]

- 13. scribd.com [scribd.com]

- 14. edu.rsc.org [edu.rsc.org]

- 15. scribd.com [scribd.com]

- 16. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Iron oxide-EDTA nanoparticles for chelation-enhanced chemodynamic therapy and ion interference therapy - Biomaterials Science (RSC Publishing) DOI:10.1039/D3BM00371J [pubs.rsc.org]

- 20. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

The Bioavailability of Iron(III)-EDTA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of Iron(III)-ethylenediaminetetraacetic acid (Iron(III)-EDTA), a crucial compound in the fields of nutrition and medicine. This document delves into the absorption, metabolism, and factors influencing the uptake of iron from this chelated complex. Detailed experimental protocols for assessing its bioavailability are provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding.

Introduction to this compound and its Significance

Iron deficiency remains a global health challenge, and effective iron supplementation and fortification strategies are paramount. This compound has emerged as a promising iron fortificant due to its unique chemical properties that enhance iron absorption, particularly in the presence of dietary inhibitors. Unlike simple iron salts, the chelation of iron to EDTA protects it from forming insoluble complexes with phytates and polyphenols commonly found in plant-based diets, thus maintaining its solubility and availability for absorption in the gastrointestinal tract.[1][2]

Quantitative Analysis of this compound Bioavailability

The bioavailability of this compound has been extensively studied in various contexts. The following tables summarize the key quantitative data from human and animal studies, comparing its absorption with other iron compounds and evaluating the impact of various dietary factors.

Table 1: Comparative Bioavailability of this compound and Ferrous Sulfate (FeSO₄)

| Study Population | Food Vehicle | This compound Absorption | FeSO₄ Absorption | Relative Bioavailability (this compound vs. FeSO₄) | Reference |

| Indian Women | Maize Porridge | >2x higher than FeSO₄ | - | More than double | [3] |

| Adults | General | - | - | About twice as high | [4] |

| Adults | In the presence of inhibitors | - | - | 2-4 fold higher | [5] |

| Infants | Cereal-based complementary food | 3.7% (erythrocyte incorporation) | 4.9% (with ascorbic acid) | Not significantly different | [6][7] |

Table 2: Effect of Enhancers and Inhibitors on this compound Absorption in Humans

| Factor | Food Matrix | Molar Ratio (Factor:Iron) | Change in this compound Absorption | Reference |

| Ascorbic Acid | Water | 3:1 | 40% increase | [3][8] |

| Ascorbic Acid | Water | 6:1 | 7-fold increase | [3][8] |

| Ascorbic Acid | Maize Porridge | 6:1 | 2.5-fold increase | [3][8] |

| Bran | Water | - | No significant effect | [3][8] |

| Tea | Water | - | 7-fold decrease | [3][8] |

Cellular and Molecular Mechanisms of this compound Absorption

The absorption of iron from this compound is a multi-step process that begins in the intestinal lumen and culminates in the transport of iron into the bloodstream. While the complete picture is still under investigation, current evidence suggests the following pathway:

-

Dissociation in the Gut: In the gastrointestinal tract, the this compound complex is believed to dissociate, releasing ferric iron (Fe³⁺) and EDTA.[5][9] This dissociation is a critical step for iron to be taken up by the intestinal cells.

-

Reduction of Ferric Iron: For absorption via the primary non-heme iron transporter, Divalent Metal Transporter 1 (DMT1), ferric iron (Fe³⁺) must be reduced to its ferrous form (Fe²⁺).[10] This reduction is facilitated by duodenal cytochrome b (Dcytb), a ferrireductase located on the apical membrane of enterocytes. The presence of reducing agents like ascorbic acid can enhance this step and, consequently, iron absorption.[10]

-

Transport into Enterocytes: The resulting ferrous iron (Fe²⁺) is then transported into the intestinal epithelial cells (enterocytes) by DMT1.[1][11]

-

Intracellular Fate: Once inside the enterocyte, the absorbed iron enters the intracellular iron pool. It can be stored in the protein ferritin or transported across the basolateral membrane into the bloodstream via the iron exporter ferroportin.

-

Fate of EDTA: The EDTA moiety is poorly absorbed, with studies indicating that only a small fraction (around 5%) is absorbed and subsequently excreted in the urine.[5][12] The majority of ingested EDTA is excreted in the feces.[12]

Below is a diagram illustrating the proposed signaling pathway for the absorption of iron from this compound.

Caption: Proposed pathway of this compound absorption in the small intestine.

Experimental Protocols for Assessing Iron Bioavailability

The bioavailability of iron from various sources is determined using a range of in vivo and in vitro experimental models. The following sections provide detailed methodologies for key experiments cited in the study of this compound bioavailability.

In Vivo Human Studies using Stable Isotopes

Stable isotope studies are considered the gold standard for measuring iron absorption in humans due to their high accuracy and safety.

Protocol: Double Stable Isotope Technique for Measuring Iron Absorption

-

Subject Recruitment and Preparation:

-

Recruit healthy volunteers with informed consent.

-

Screen for iron status (e.g., serum ferritin, hemoglobin).

-

Subjects fast overnight before the study.

-

-

Isotope Administration:

-

Prepare a test meal containing the iron compound of interest (e.g., this compound) labeled with a stable iron isotope (e.g., ⁵⁸Fe).

-

Simultaneously, administer a reference dose of a highly absorbable iron form (e.g., ferrous ascorbate) labeled with a different stable isotope (e.g., ⁵⁷Fe) intravenously.

-

-

Sample Collection:

-

Collect a baseline blood sample before isotope administration.

-

Collect a second blood sample 14 days after isotope administration to allow for the incorporation of absorbed iron into red blood cells.

-

-

Sample Analysis:

-

Measure the isotopic enrichment of ⁵⁸Fe and ⁵⁷Fe in the blood samples using thermal ionization mass spectrometry (TIMS) or multicollector-inductively coupled plasma mass spectrometry (MC-ICP-MS).

-

-

Calculation of Absorption:

-

Calculate the percentage of the oral isotope (⁵⁸Fe) incorporated into red blood cells relative to the incorporation of the intravenous isotope (⁵⁷Fe), which is assumed to be 100% utilized.

-

The formula is: % Absorption = [(⁵⁸Fe in erythrocytes) / (Oral ⁵⁸Fe dose)] / [(⁵⁷Fe in erythrocytes) / (Intravenous ⁵⁷Fe dose)] x 100.

-

Caption: Workflow for a human stable isotope study to determine iron absorption.

In Vivo Animal Studies: Hemoglobin Regeneration Efficiency (HRE)

The HRE method is a widely used animal model to assess the bioavailability of iron sources.

Protocol: Hemoglobin Regeneration Efficiency in Rats

-

Induction of Anemia:

-

Weanling male rats (e.g., Sprague-Dawley strain) are fed an iron-deficient diet for a period (e.g., 4 weeks) to induce anemia (hemoglobin levels typically < 7 g/dL).

-

-

Repletion Period:

-

Anemic rats are randomly assigned to different diet groups.

-

The control group continues on the iron-deficient diet.

-

The reference group is fed a diet supplemented with a highly bioavailable iron source (e.g., ferrous sulfate) at several concentrations.

-

Test groups are fed diets supplemented with the iron compound under investigation (e.g., this compound) at the same concentrations as the reference group.

-

The repletion period typically lasts for 2 weeks.

-

-

Data Collection:

-

Monitor food intake and body weight throughout the study.

-

Measure hemoglobin concentrations at the beginning and end of the repletion period.

-

-

Calculation of HRE:

-

Calculate the total iron intake for each rat during the repletion period.

-

Calculate the total amount of hemoglobin iron gained using the following formula:

-

Hemoglobin Fe (mg) = Body Weight (g) x 0.067 (blood volume as % of body weight) x [Final Hb (g/dL) - Initial Hb (g/dL)] x 3.35 (mg Fe/g Hb)

-

-

Calculate HRE as: HRE (%) = (Total Hemoglobin Fe Gained / Total Fe Intake) x 100.

-

The relative bioavailability of the test compound is calculated by comparing its HRE to that of the reference compound (ferrous sulfate), which is set at 100%.

-

Caption: Experimental workflow for the Hemoglobin Regeneration Efficiency (HRE) assay.

In Vitro Studies: Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, can differentiate into enterocyte-like cells and is a valuable in vitro model for studying nutrient absorption.

Protocol: Caco-2 Cell Iron Uptake Assay

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed the cells on permeable supports (e.g., Transwell inserts) and allow them to differentiate for approximately 21 days to form a confluent monolayer with enterocyte-like characteristics.

-

-

In Vitro Digestion (Optional but Recommended):

-

To mimic physiological conditions, the test food or compound can be subjected to a simulated gastrointestinal digestion (pepsin at acidic pH, followed by pancreatin and bile salts at neutral pH).

-

-

Iron Exposure:

-

Wash the Caco-2 cell monolayers.

-

Add the digested sample or a solution of the iron compound (e.g., this compound) to the apical side of the Transwell insert.

-

Incubate for a defined period (e.g., 2 hours).

-

-

Measurement of Iron Uptake:

-

After incubation, wash the cells to remove any unabsorbed iron.

-

Lyse the cells to release intracellular components.

-

Measure the ferritin concentration in the cell lysate using an enzyme-linked immunosorbent assay (ELISA). Ferritin formation is proportional to iron uptake.

-

Alternatively, if using radio-labeled iron, the amount of radioactivity in the cell lysate can be measured.

-

-

Data Analysis:

-

Normalize ferritin levels to the total protein content of the cell lysate.

-

Compare the ferritin formation induced by the test compound to that of a control (no added iron) and a reference compound (e.g., ferrous sulfate).

-

Caption: Workflow for assessing iron uptake using the Caco-2 cell model.

Conclusion

This compound stands out as a highly bioavailable form of iron, particularly effective in overcoming the inhibitory effects of phytate-rich diets. Its mechanism of action involves the protection of iron in the gastrointestinal lumen, followed by dissociation and absorption through the established non-heme iron uptake pathway. The comprehensive data and detailed methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working on iron supplementation and fortification strategies. Further research into the precise molecular interactions and long-term efficacy of this compound will continue to refine our understanding and application of this important compound in combating iron deficiency worldwide.

References

- 1. Iron Absorption From NaFe(III)EDTA; Down Regulation I Iron Overload - CORNELL UNIVERSITY [portal.nifa.usda.gov]

- 2. Factors affecting the absorption of iron from Fe(III)EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iaea.org [iaea.org]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. researchgate.net [researchgate.net]

- 7. Iron absorption by humans and swine from Fe(III)-EDTA. Further studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 9. Iron dissociates from the NaFeEDTA complex prior to or during intestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12.71 Iron Uptake & Absorption | Nutrition [courses.lumenlearning.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

The Role of Iron(III)-EDTA in Biochemical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iron(III)-ethylenediaminetetraacetic acid (Fe(III)-EDTA), a stable chelate of ferric iron, is a versatile and indispensable tool in modern biochemical research. Its unique redox properties and ability to generate highly reactive hydroxyl radicals in a controlled manner have led to its widespread application in footprinting techniques to elucidate macromolecular structures, as a crucial component in cell culture media, and as an agent for inducing oxidative stress to study cellular pathways. This technical guide provides an in-depth overview of the core applications of Iron(III)-EDTA, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its effective use in the laboratory.

The Fenton Reaction: A Foundation for Biochemical Applications

At the heart of many of this compound's applications is the Fenton-like reaction, a process that generates hydroxyl radicals (•OH), which are potent and non-selective oxidizing agents. In this reaction, Fe(II)-EDTA is oxidized by hydrogen peroxide (H₂O₂) to Fe(III)-EDTA, producing a hydroxyl radical and a hydroxide ion. The Fe(III)-EDTA can then be reduced back to Fe(II)-EDTA by a reducing agent like ascorbate, allowing for a catalytic cycle of radical production.[1][2] The chelation of iron by EDTA is critical as it keeps the iron soluble and reactive over a wider pH range, particularly at neutral pH, which is crucial for biological experiments.[3]

The overall process can be summarized as follows:

-

Reduction of Fe(III)-EDTA (if starting with the ferric form): Fe(III)-EDTA + e⁻ (from a reducing agent like ascorbate) → Fe(II)-EDTA

-

Fenton Reaction: Fe(II)-EDTA + H₂O₂ → Fe(III)-EDTA + •OH + OH⁻

This controlled generation of hydroxyl radicals is the basis for its use in footprinting and oxidative stress studies.

Signaling Pathway: The Fenton Reaction Catalytic Cycle

References

- 1. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Importance of Iron Complexation for Fenton-Mediated Hydroxyl Radical Production at Circumneutral pH [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Iron Chelation by EDTA

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful aminopolycarboxylic acid renowned for its ability to sequester metal ions. As a hexadentate ligand, it forms exceptionally stable, water-soluble complexes with a wide range of metal ions, most notably with ferric (Fe³⁺) and ferrous (Fe²⁺) iron. This property makes EDTA indispensable in diverse fields, from medicine, where it is used in chelation therapy to treat iron overload and heavy metal poisoning, to agriculture for supplying micronutrients to plants, and in various industrial processes to prevent metal-catalyzed reactions.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of iron chelation by EDTA, detailing the coordination chemistry, thermodynamics, and kinetics of the interaction. It further outlines key experimental protocols for its study and is intended for researchers, scientists, and professionals in drug development.

The Core Mechanism of Iron Chelation

The chelation of iron by EDTA involves the formation of a highly stable coordination complex, driven by favorable thermodynamics and specific molecular interactions.

1.1. Coordination Chemistry and Stoichiometry

EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion.[4][5] The molecule possesses six donor atoms: two nitrogen atoms from the amino groups and four oxygen atoms from the deprotonated carboxylate groups.[4][6] When EDTA complexes with an iron ion, it envelops the metal in a 1:1 stoichiometric ratio, forming an octahedral structure.[4][7] This multi-bond formation, known as the chelate effect, results in a complex that is significantly more stable than complexes formed by monodentate ligands. The resulting complex with ferric iron is an anion, commonly [Fe(EDTA)]⁻.[8] Near neutral pH, the principal complex is often represented as [Fe(EDTA)(H₂O)]⁻, indicating the presence of a coordinated water molecule, though it is frequently omitted for simplicity.[8]

1.2. Thermodynamics and Stability

The formation of the iron-EDTA complex is a thermodynamically favorable process, characterized by large formation constants (Kf), also known as stability constants. These constants quantify the equilibrium between the free ions and the complex. The high stability of the Fe(III)-EDTA complex is a key reason for its widespread use.[7] The logarithm of the stability constant (log Kf) provides a convenient scale for comparison.

| Complex | Stability Constant (log Kf) |

| Fe(II)-EDTA (Fe²⁺) | 14.30[9] |

| Fe(III)-EDTA (Fe³⁺) | 25.1[9] |

Values are applicable at 25°C and an ionic strength of 0.1 M.[10]

The significantly higher stability constant for the Fe³⁺-EDTA complex compared to the Fe²⁺-EDTA complex indicates a much stronger affinity of EDTA for the ferric ion.[2][9] Quantum chemistry calculations have confirmed that the Fe(III)-EDTA complex is more thermodynamically stable than other common iron chelates, such as Fe(III)-citrate.[11]

1.3. Kinetics of Complex Formation

The formation of metal-EDTA complexes, including with iron, is generally a rapid process, often described as occurring almost instantaneously upon mixing the reactants.[12] However, the dissociation of the complex is kinetically slow.[13] This kinetic inertia means that once formed, the Fe(III)-EDTA complex is resistant to breaking down, a property that makes the chelated iron biologically unavailable in some contexts and contributes to the persistence of EDTA in the environment.[13]

Physicochemical Factors: The Critical Role of pH

The efficiency and stability of iron chelation by EDTA are profoundly dependent on the pH of the solution. This is due to two main factors: the protonation state of EDTA and the hydrolysis of the iron ion.

EDTA has four carboxylic acid groups and two amine groups, which undergo protonation at different pH values. The fully deprotonated form (EDTA⁴⁻) is the most effective for chelation.[14] The ability of EDTA to chelate metal ions increases significantly as the pH rises from 8 to 10, corresponding to the deprotonation of its final carboxyl groups.[14]

However, the stability of the iron-EDTA complex follows a different trend. The Fe(III)-EDTA complex is most stable in acidic to slightly neutral conditions, typically within a pH range of 4.0 to 6.5.[15] In alkaline environments (pH above 7.5-8.0), the complex becomes unstable.[15][16] At high pH, hydroxide ions (OH⁻) compete with EDTA for the ferric ion, leading to the formation of insoluble iron hydroxide [Fe(OH)₃] precipitates.[16] This dissociation at high pH limits the effectiveness of Fe-EDTA in alkaline soils or solutions.[15][17]

Visualizing Chelation Principles and Workflows

Caption: The hexadentate ligand EDTA chelates an iron ion via six coordinate bonds.

Caption: Influence of pH on the stability of the Fe(III)-EDTA complex.

Experimental Protocols for Studying Iron-EDTA Interactions

The interaction between iron and EDTA can be characterized and quantified using several established analytical techniques.

3.1. UV-Visible Spectrophotometry

This method relies on the principle that the Fe(III)-EDTA complex absorbs light in the ultraviolet region of the spectrum, which is distinct from the absorbance of free iron ions or EDTA alone.[18][19]

Experimental Protocol:

-

Preparation of Standards: Prepare a series of standard solutions with known concentrations of Fe³⁺ (e.g., using FeCl₃ or Fe(NO₃)₃) in a suitable acidic buffer (e.g., 0.1 M HCl).[18]

-

Complex Formation: To each standard, add an excess of a disodium EDTA solution to ensure all iron is complexed.[18]

-

Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the characteristic absorption maximum of the Fe³⁺-EDTA complex, which is approximately 258-260 nm.[18][20] A reagent blank (buffer and EDTA without iron) should be used for baseline correction.

-

Calibration Curve: Plot a calibration curve of absorbance versus iron concentration. The curve should conform to Beer's Law for a range of concentrations.[18]

-

Sample Analysis: Treat the unknown sample in the same manner as the standards and measure its absorbance. The iron concentration can then be determined from the calibration curve.

Caption: Experimental workflow for UV-Vis spectrophotometric analysis of iron-EDTA.

3.2. Potentiometric Titration

This electrochemical method determines the concentration of Fe³⁺ by titrating it with a standard EDTA solution. The endpoint is detected by a significant change in the potential of an indicator electrode, as the concentration of free Fe³⁺ ions decreases sharply upon complexation.[21]

Experimental Protocol:

-

Sample Preparation: Pipette a known volume of the iron-containing sample into a beaker. Add a buffer solution to maintain a low pH, typically around 2.0-2.8.[21][22] This ensures that Fe³⁺ forms a stable complex with EDTA while preventing the interference of many other metal ions.

-

Electrode Setup: Place a suitable bimetallic or platinum indicator electrode pair into the solution.[21][22] A platinum-tungsten electrode couple has been shown to be effective.[22]

-

Titration: Titrate the sample solution with a standardized EDTA solution of known concentration (e.g., 0.01 M or 0.1 M).[21][22]

-

Endpoint Detection: Record the potential (in mV) after each addition of the titrant. The endpoint of the titration is identified by the largest change in potential per unit volume of titrant added (the inflection point of the titration curve).[23][24]

-

Calculation: The concentration of Fe³⁺ in the original sample can be calculated based on the volume of EDTA solution required to reach the equivalence point and the 1:1 stoichiometry of the reaction.

Caption: Experimental workflow for potentiometric titration of iron with EDTA.

3.3. Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the direct identification and speciation of metal-EDTA complexes in solution.[25] It can be coupled with separation techniques like ion chromatography (IC) for more complex matrices.[25]

Experimental Protocol:

-

Sample Preparation: Prepare aqueous solutions of the Fe-EDTA complex. For complex samples, prior separation using ion-exchange chromatography may be necessary.[25]

-

Infusion/Injection: Introduce the sample into the ESI-MS system. This can be done via direct infusion using a syringe pump or through flow injection analysis (FIA).[25]

-